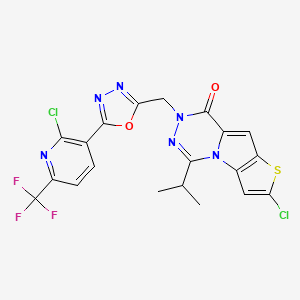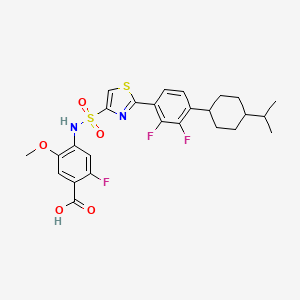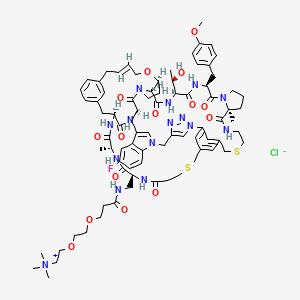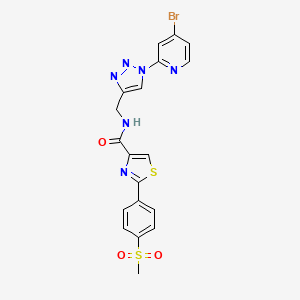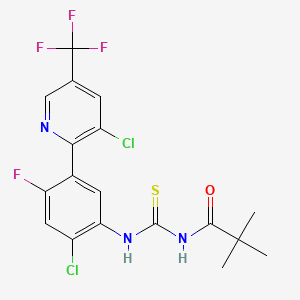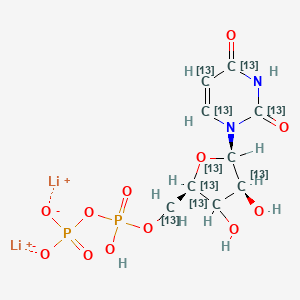
Uridine 5'-diphosphate-13C9 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-diphosphate-13C9 (dilithium) is a compound where the uridine 5’-diphosphate molecule is labeled with carbon-13 isotopes. This labeling is significant for various scientific research applications, particularly in the fields of biochemistry and pharmacology. Uridine 5’-diphosphate itself is a pyrimidine ribonucleotide that plays a crucial role in the metabolism of carbohydrates and the synthesis of glycogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into the uridine 5’-diphosphate molecule. This process typically starts with the synthesis of uridine labeled with carbon-13, followed by phosphorylation to produce uridine 5’-diphosphate-13C9. The final step involves the formation of the dilithium salt. The reaction conditions often require controlled environments to ensure the stability and purity of the labeled compound .
Industrial Production Methods
Industrial production of uridine 5’-diphosphate-13C9 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes the use of specialized reactors and purification systems to isolate the labeled compound. Quality control measures are implemented to verify the isotopic labeling and the chemical purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uridine 5’-diphosphate-13C9 (dilithium) can produce uridine 5’-diphosphate-13C9 (dilithium) oxide, while reduction can yield uridine 5’-diphosphate-13C9 (dilithium) hydride .
Scientific Research Applications
Uridine 5’-diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of uridine in biochemical pathways.
Biology: Employed in studies of nucleic acid metabolism and the role of uridine in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of uridine 5’-diphosphate-13C9 (dilithium) involves its role as a substrate for various enzymes involved in nucleotide metabolism. It acts as an agonist for the P2Y6 receptor, with an EC50 of 0.013 μM for the human P2Y6 receptor. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular functions, including glycogen synthesis and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphate: The non-labeled version of the compound.
Uridine 5’-diphosphate-15N2 (dilithium): Labeled with nitrogen-15 isotopes.
Uridine 5’-monophosphate-13C9 (dilithium): A monophosphate version labeled with carbon-13 isotopes.
Uniqueness
Uridine 5’-diphosphate-13C9 (dilithium) is unique due to its specific isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of uridine metabolism is crucial .
Properties
Molecular Formula |
C9H12Li2N2O12P2 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
dilithium;[[(2R,4S,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI Key |
JUXAWRZUJHDAOE-LXQKCEQWSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


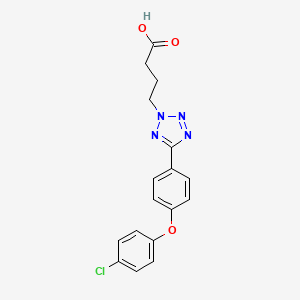

![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
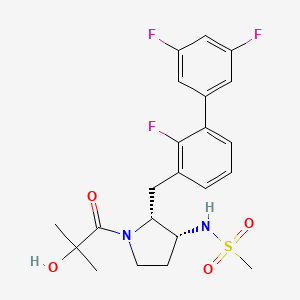
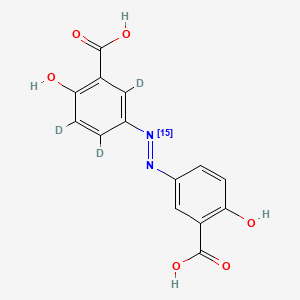
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
